N-[2-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]ethyl]carbamic acid 2-(methylamino)-2-oxoethyl ester
Overview
Description
The compound “N-[2-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]ethyl]carbamic acid 2-(methylamino)-2-oxoethyl ester” is a complex organic molecule. It contains a pyridine ring, which is a common structural motif in natural products . The pyridine core ranks second out of the most used heterocycles in medicinal compounds .
Synthesis Analysis
The synthesis of pyridine-containing biaryls is challenging, particularly at the 2-position. In transition-metal-catalysed coupling chemistry, the use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions . A series of novel compounds bearing imidazo[2,1-b]thiazole scaffolds were designed and synthesized based on the optimization of the virtual screening hit compound N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5a), and tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 .Molecular Structure Analysis
The molecular formula of the compound is C13H19N3O3 . The structure features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Physical And Chemical Properties Analysis
The molecular weight of the compound is 265.31 g/mol . Other computed properties include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a rotatable bond count of 5, and a topological polar surface area of 63.7 Ų .Scientific Research Applications
Bifunctional Muscarinic Receptor Antagonist and β2-Adrenoceptor Agonist
A molecule with the structure similar to N-[2-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]ethyl]carbamic acid 2-(methylamino)-2-oxoethyl ester, named THRX-198321, exhibits high affinity and potent antagonist and agonist activities towards muscarinic acetylcholine receptors (mAChR) and β2-adrenoceptors (β2AR), respectively. It showcases a unique multivalent bimodal orientation in the binding pockets of these receptors, suggesting a novel approach for the development of therapeutic agents targeting respiratory diseases (Steinfeld et al., 2011).
Synthesis of α-Amino β-Oxo Esters
N-Substituted α-amino β-oxo esters, structurally related compounds, can be synthesized from β-enamino esters, offering a straightforward route to these functional groups. This synthesis could be pivotal for developing pharmacologically active molecules or intermediates in organic chemistry (Felice et al., 1999).
Transdermal Permeation Enhancers
Esters and amides of hexanoic acid substituted with a tertiary amino group show significant activity as transdermal permeation enhancers. This suggests their potential application in enhancing the skin absorption of drugs, potentially improving the efficacy of transdermal therapeutic systems (Farsa et al., 2010).
Antimicrobial Activity
Certain pyridine- and piperidine-derived compounds exhibit significant antimicrobial activity, suggesting their use as potential antimicrobial agents. The structural framework of these compounds, including those similar to N-[2-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]ethyl]carbamic acid 2-(methylamino)-2-oxoethyl ester, could serve as a basis for the development of new antibiotics or disinfectants (Al-Omar et al., 2010).
Future Directions
The compound and its derivatives could be further explored for their potential applications in various fields such as medicinal chemistry, given the importance of pyridine derivatives in drug discovery . Further studies could also focus on improving the synthesis methods and understanding the biological activity of this compound.
properties
IUPAC Name |
[2-(methylamino)-2-oxoethyl] N-[2-[1-(6-methylpyridin-2-yl)piperidin-4-yl]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-13-4-3-5-15(20-13)21-10-7-14(8-11-21)6-9-19-17(23)24-12-16(22)18-2/h3-5,14H,6-12H2,1-2H3,(H,18,22)(H,19,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYCMGWPPRTNKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCC(CC2)CCNC(=O)OCC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]ethyl]carbamic acid 2-(methylamino)-2-oxoethyl ester |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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